molecular formula C7H13NO B1451467 3-(Allyloxy)pyrrolidine CAS No. 946715-09-9

3-(Allyloxy)pyrrolidine

Cat. No.: B1451467
CAS No.: 946715-09-9
M. Wt: 127.18 g/mol
InChI Key: UGFDHSFHFFLSTQ-UHFFFAOYSA-N
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Description

3-(Allyloxy)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a prop-2-en-1-yloxy group

Biochemical Analysis

Biochemical Properties

3-(Prop-2-en-1-yloxy)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with P450 aromatase, a crucial enzyme in steroidogenesis . The nature of these interactions often involves reversible inhibition, which can modulate the enzyme’s activity and influence the biochemical pathways it regulates.

Cellular Effects

The effects of 3-(Prop-2-en-1-yloxy)pyrrolidine on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 3-(Prop-2-en-1-yloxy)pyrrolidine can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it has been observed to affect cell signaling pathways, which can lead to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, 3-(Prop-2-en-1-yloxy)pyrrolidine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with P450 aromatase results in reversible inhibition, which can alter the enzyme’s activity and downstream effects . Additionally, 3-(Prop-2-en-1-yloxy)pyrrolidine can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 3-(Prop-2-en-1-yloxy)pyrrolidine can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-(Prop-2-en-1-yloxy)pyrrolidine remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 3-(Prop-2-en-1-yloxy)pyrrolidine vary with different dosages in animal models. At lower doses, it can modulate enzyme activity and cellular metabolism without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

3-(Prop-2-en-1-yloxy)pyrrolidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, its interaction with P450 aromatase affects steroidogenesis, a critical metabolic pathway in various tissues . Additionally, 3-(Prop-2-en-1-yloxy)pyrrolidine can modulate other metabolic pathways by influencing the activity of key enzymes.

Transport and Distribution

The transport and distribution of 3-(Prop-2-en-1-yloxy)pyrrolidine within cells and tissues are essential for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific tissues or compartments, influencing its localization and activity.

Subcellular Localization

3-(Prop-2-en-1-yloxy)pyrrolidine exhibits distinct subcellular localization patterns. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects . For instance, its localization within the endoplasmic reticulum can facilitate its interaction with enzymes involved in steroidogenesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxy)pyrrolidine typically involves the reaction of pyrrolidine with an allyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and allyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxy)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce the corresponding saturated amine. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, lacking the prop-2-en-1-yloxy group.

    3-(Methoxy)pyrrolidine: A similar compound with a methoxy group instead of the allyloxy group.

    3-(Ethoxy)pyrrolidine: Another analog with an ethoxy group.

Uniqueness

3-(Allyloxy)pyrrolidine is unique due to the presence of the allyloxy group, which can participate in additional chemical reactions such as polymerization or cross-linking. This functional group also imparts distinct physicochemical properties, making the compound valuable for specific applications in research and industry .

Properties

IUPAC Name

3-prop-2-enoxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-5-9-7-3-4-8-6-7/h2,7-8H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFDHSFHFFLSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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